molecular formula C17H16Cl2N2O B10790483 (S)-2,3-dichloro-N-phenyl-N-(pyrrolidin-3-yl)benzamide

(S)-2,3-dichloro-N-phenyl-N-(pyrrolidin-3-yl)benzamide

Cat. No.: B10790483
M. Wt: 335.2 g/mol
InChI Key: IAPNVLHDPZOUSQ-ZDUSSCGKSA-N
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Description

(S)-2,3-dichloro-N-phenyl-N-(pyrrolidin-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a benzamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2,3-dichloro-N-phenyl-N-(pyrrolidin-3-yl)benzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

(S)-2,3-dichloro-N-phenyl-N-(pyrrolidin-3-yl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2,3-dichloro-N-phenyl-N-(pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: (S)-2,3-dichloro-N-phenyl-N-(pyrrolidin-3-yl)benzamide is unique due to its specific combination of the dichloro substitution on the benzamide ring and the pyrrolidine moiety, which contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C17H16Cl2N2O

Molecular Weight

335.2 g/mol

IUPAC Name

2,3-dichloro-N-phenyl-N-[(3S)-pyrrolidin-3-yl]benzamide

InChI

InChI=1S/C17H16Cl2N2O/c18-15-8-4-7-14(16(15)19)17(22)21(13-9-10-20-11-13)12-5-2-1-3-6-12/h1-8,13,20H,9-11H2/t13-/m0/s1

InChI Key

IAPNVLHDPZOUSQ-ZDUSSCGKSA-N

Isomeric SMILES

C1CNC[C@H]1N(C2=CC=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1CNCC1N(C2=CC=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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